molecular formula C9H11IO2 B13942698 2-Iodo-1-(methoxymethoxy)-4-methylbenzene

2-Iodo-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B13942698
M. Wt: 278.09 g/mol
InChI Key: KQEKJVCFFUZXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1-(methoxymethoxy)-4-methylbenzene: is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains a methoxymethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethoxy)-4-methylbenzene typically involves the iodination of a suitable precursor, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Iodination: The precursor, 4-methylphenol, is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium.

    Protection: The hydroxyl group of the iodinated product is protected by converting it to a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for iodination and protection steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form deiodinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols.

    Coupling Products: Biaryl compounds or alkynyl derivatives.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Deiodinated aromatic compounds.

Scientific Research Applications

Chemistry: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical studies.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methoxymethoxy)-4-methylbenzene in chemical reactions involves the activation of the iodine atom, which is a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The methoxymethoxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl position. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2-Iodo-1-methoxy-4-methylbenzene: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.

    2-Iodo-1-(methoxymethoxy)-4-tert-butylbenzene: Contains a bulkier tert-butyl group, which can influence steric effects in reactions.

    2-Iodo-1-(methoxymethoxy)-4-nitrobenzene: Contains a nitro group, which can significantly alter the electronic properties and reactivity.

Uniqueness: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both the iodine atom and the methoxymethoxy group. This combination allows for selective reactions and protection strategies, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

2-iodo-1-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H11IO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3

InChI Key

KQEKJVCFFUZXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.